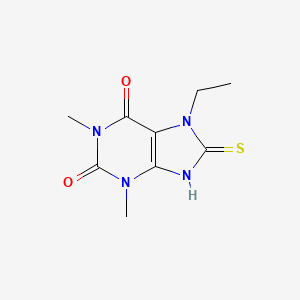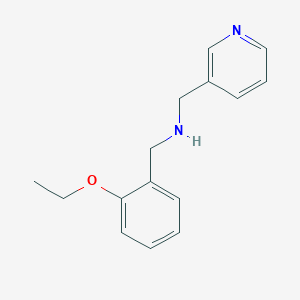
(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is modified by the addition of an isopropyl group and an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzimidazole compounds involves various strategies, including cyclization reactions and acylation. For instance, cyclizations of [(5-substituted-2-benzimidazolyl) thio] acetic acid to thiazolo[3, 2-a]benzimidazol-3(2H)-one derivatives were successfully carried out by heating in Dowtherm A or Ac2O/pyridine, which suggests a method that could potentially be adapted for the synthesis of "this compound" . Additionally, acylation of amines with related acyl chlorides has been reported, which could be a step in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of intermolecular interactions, such as π-π interactions, hydrogen bonding, and van der Waals forces, which can influence the stability and crystalline form of the compounds. For example, the crystal structure of a related compound, isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, is stabilized by intermolecular π-π interactions and C-H⋯π interactions . These types of interactions are likely to be present in "this compound" as well, affecting its molecular conformation and properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nitrosation, acylation, and cyclization. The nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid with iso-amyl nitrite leads to the formation of furazan derivatives . This indicates that "this compound" may also participate in similar nitrosation reactions under appropriate conditions. Furthermore, the acylation of amines and pyrazole with acyl chlorides derived from related compounds has been demonstrated, which could be relevant for the functionalization of the benzimidazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and reactivity. For example, the introduction of an isopropyl group and an acetic acid moiety could increase the lipophilicity of the compound compared to the parent benzimidazole, potentially affecting its biological activity and pharmacokinetic properties. The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from the study of related compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
Benzimidazole derivatives are fascinating for their chemical variability and properties, which include their preparation, protonation/deprotonation behaviors, and complex formation. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This variability suggests potential interest in unknown analogues of benzimidazole compounds for future research (Boča, Jameson, & Linert, 2011).
DNA Interaction
Benzimidazole derivatives, particularly those similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Therapeutic Potential
Benzimidazole derivatives possess a myriad of pharmacological properties, serving as a scaffold for developing therapeutic agents against microbial, viral, parasitic infections, hypertension, cancer, and more. Their core structure is pivotal in the synthesis of drugs with significant biological activity, indicating an active area of research for drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Anticancer Research
The synthesis strategies for benzimidazole derivatives as anticancer agents are under active investigation. These derivatives act through various mechanisms, including intercalation into DNA, as alkylating agents, topoisomerase inhibitors, and more. The design of benzimidazole-based compounds as anticancer agents is a promising research direction, providing a basis for the development of novel therapeutic strategies (Akhtar et al., 2019).
Agricultural and Veterinary Applications
Benzimidazole compounds are applied as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Research into their mode of action, particularly as inhibitors of microtubule assembly, highlights their biological impact and supports their use in managing plant and animal health. This also underscores the potential for using benzimidazole derivatives in cancer chemotherapy (Davidse, 1986).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Wirkmechanismus
Target of Action
The primary targets of (2-Isopropyl-1h-benzimidazol-1-yl)acetic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its diverse biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors . The specific interactions of this compound need to be elucidated through further studies.
Biochemical Pathways
Benzimidazole compounds are known to affect various biochemical pathways, depending on their specific targets
Result of Action
Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCWDFNBDMZGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360073 |
Source


|
| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797812-91-0 |
Source


|
| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)






